molecular formula C13H17NO2S B1672748 1-Morpholino-2-(p-tolylthio)ethanone CAS No. 392313-31-4

1-Morpholino-2-(p-tolylthio)ethanone

Cat. No.: B1672748
CAS No.: 392313-31-4
M. Wt: 251.35 g/mol
InChI Key: ZTALQRPWNSLNHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Morpholino-2-(p-tolylthio)ethanone is an organic compound that features a morpholine ring and a p-tolylthio group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Morpholino-2-(p-tolylthio)ethanone can be synthesized through a multi-step process involving the reaction of morpholine with p-tolylthiol and an appropriate ethanone precursor. One common method involves the reaction of morpholine with p-tolylthiol in the presence of a base, followed by the addition of an ethanone derivative under controlled conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification through chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 1-Morpholino-2-(p-tolylthio)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Scientific Research Applications

1-Morpholino-2-(p-tolylthio)ethanone has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an inhibitor in biological pathways, particularly in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Morpholino-2-(p-tolylthio)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt biological pathways and lead to various biological effects .

Comparison with Similar Compounds

  • 1-Morpholino-2-(4-nitrophenoxy)ethanone
  • 1-Morpholino-2-(2-nitrophenoxy)ethanone
  • 1-Morpholino-2-(4-bromophenoxy)ethanone

Comparison: 1-Morpholino-2-(p-tolylthio)ethanone is unique due to the presence of the p-tolylthio group, which imparts distinct chemical and biological properties. Compared to similar compounds with different substituents, it may exhibit different reactivity and biological activity profiles. For example, the p-tolylthio group can enhance lipophilicity and influence the compound’s interaction with biological targets .

Properties

IUPAC Name

2-(4-methylphenyl)sulfanyl-1-morpholin-4-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2S/c1-11-2-4-12(5-3-11)17-10-13(15)14-6-8-16-9-7-14/h2-5H,6-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTALQRPWNSLNHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Morpholino-2-(p-tolylthio)ethanone
Reactant of Route 2
Reactant of Route 2
1-Morpholino-2-(p-tolylthio)ethanone
Reactant of Route 3
Reactant of Route 3
1-Morpholino-2-(p-tolylthio)ethanone
Reactant of Route 4
Reactant of Route 4
1-Morpholino-2-(p-tolylthio)ethanone
Reactant of Route 5
Reactant of Route 5
1-Morpholino-2-(p-tolylthio)ethanone
Reactant of Route 6
Reactant of Route 6
1-Morpholino-2-(p-tolylthio)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.